

A Comparative Analysis of CFTR Inhibitors: (R)-BPO-27 vs. CFTRinh-172

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Compound of Interest

Compound Name: (R)-BPO-27

Cat. No.: B606330

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Introduction: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction is the cause of cystic fibrosis, its hyperactivation is implicated in the pathophysiology of secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[1][2] Consequently, potent and specific CFTR inhibitors are valuable as both research tools and potential therapeutic agents.[1][3] Among the most widely studied inhibitors are CFTRinh-172, a thiazolidinone compound, and **(R)-BPO-27**, the active enantiomer of a newer benzopyrimido-pyrrolo-oxazinedione class.[3][4] This guide provides an objective comparison of their potency, mechanism of action, and supporting experimental data.

Quantitative Potency Comparison

(R)-BPO-27 consistently demonstrates significantly higher potency than CFTRinh-172 across a range of in vitro and in vivo assays. Its inhibitory concentrations are often in the low nanomolar to picomolar range, whereas CFTRinh-172 typically requires high nanomolar to low micromolar concentrations for similar effects.[3][4][5][6]

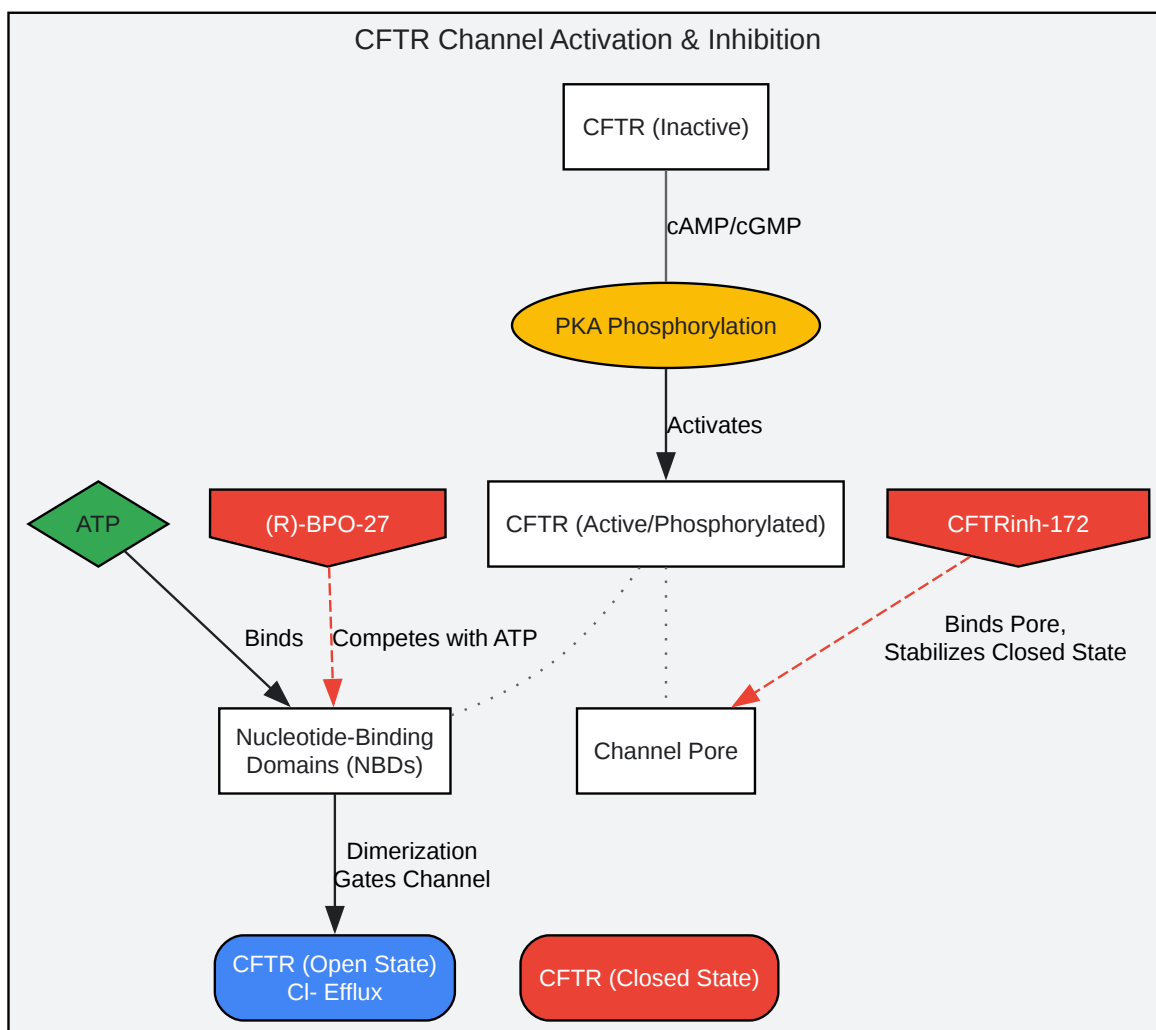
Inhibitor	Assay / Model	Potency (IC50 / Ki)	Reference
(R)-BPO-27	Cell-based CFTR Cl-Conductance (Human Enteroids)	~5 nM	[4] [7]
Cell-based CFTR Cl-Conductance (FRT cells)	~4 nM	[4] [6]	
Cytoplasmic Inhibition (Patch-clamp)	~600 pM	[6]	
Whole-Cell Patch-Clamp (HEK-293T cells)	0.36 μ M	[8]	
In vivo Fluid Secretion (Mouse Intestinal Loop)	~0.1 mg/kg	[4] [7] [9]	
CFTRinh-172	CFTR Short-Circuit Current	Ki of ~300 nM	[10]
CFTR Cl-Conductance (various cell types)	0.2 - 4 μ M	[3]	
Open Probability Reduction (Patch-clamp)	Ki of ~0.6 μ M	[10]	
In vivo Fluid Secretion (Mouse Intestinal Loop)	~0.25 mg/kg	[10]	
In vivo Fluid Secretion (Rat Intestinal Loop)	~0.2 mg/kg	[3]	

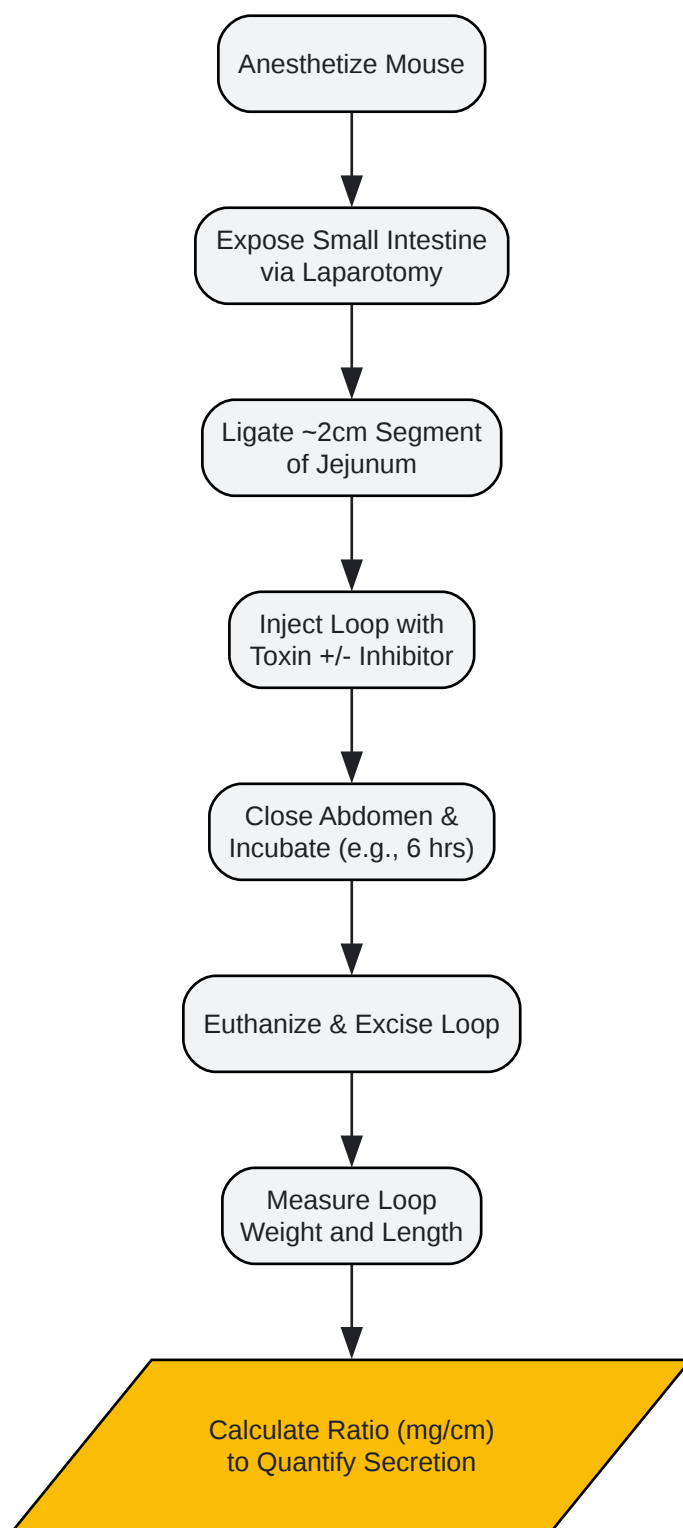
Mechanism of Action

While both compounds effectively block CFTR-mediated chloride transport, they do so through distinct molecular mechanisms.

(R)-BPO-27 acts as a competitive inhibitor of ATP binding.[8][11] It interacts with the cytoplasmic surface of CFTR at or near the nucleotide-binding domains (NBDs), preventing the ATP-dependent conformational changes required for channel gating.[6][8][11] This action reduces the channel's open probability and increases its closed time, effectively locking it in a non-conductive state.[6][8] More recent structural studies indicate it binds within the inner vestibule of the channel pore, providing a physical blockage.[12]

CFTRinh-172, in contrast, functions as a non-competitive gating modulator.[1][8] It does not interfere with ATP binding.[8][11] Instead, it binds within the channel pore near transmembrane helix 8.[1][2] This binding event stabilizes a closed or non-conductive conformation of the channel, preventing ion flow by collapsing the chloride selectivity filter.[1][2] It is considered a closed-channel stabilizer, prolonging the time the channel spends in a closed state.[3]





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